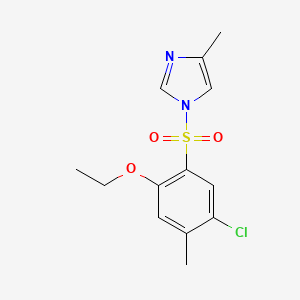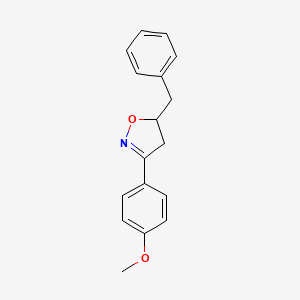
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a benzene ring, which is further substituted with chloro, ethoxy, and methyl groups, along with an imidazole ring.
Preparation Methods
The synthesis of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediate, 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride . This intermediate is then reacted with 4-methyl-1H-imidazole under specific reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding sulfinyl compounds.
Substitution: The chloro group in the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The imidazole ring can also interact with metal ions and other biomolecules, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole can be compared with other similar compounds, such as:
- 1-Benzyl-4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine
- 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-pyrazole
- N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide
These compounds share similar structural features, such as the sulfonyl group and benzene ring substitutions, but differ in their heterocyclic components and specific substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN2O3S |
|---|---|
Molecular Weight |
314.79 g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C13H15ClN2O3S/c1-4-19-12-5-9(2)11(14)6-13(12)20(17,18)16-7-10(3)15-8-16/h5-8H,4H2,1-3H3 |
InChI Key |
CFLCAZDMNZIBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=C(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide](/img/structure/B11462198.png)
![(1E)-1-[2-fluoro-5-(trifluoromethyl)benzylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11462203.png)
![1-(4-chlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11462208.png)

![2-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11462225.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11462226.png)
![3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11462234.png)
![10-chloro-2-phenyl-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11462242.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11462243.png)
![4-(4-Chlorophenyl)-6-(2-hydroxyethyl)-1-methyl-3H,4H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11462250.png)
![2-Ethyl 4-propyl 5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11462251.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide](/img/structure/B11462254.png)
![6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11462255.png)
![2-amino-3-(phenylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile](/img/structure/B11462263.png)
